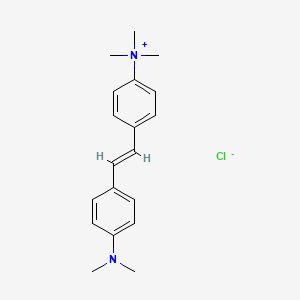
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a trimethylbenzenaminium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride typically involves a multi-step process. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction can be employed, where p-dimethylaminovinylbenzene reacts with bromoquinoxalines in the presence of palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in electron-donating interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST): Known for its efficiency in generating THz waves.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
Uniqueness
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride stands out due to its unique combination of a dimethylamino group and a trimethylbenzenaminium chloride moiety. This structure imparts distinct electronic properties, making it highly effective in applications such as nonlinear optics and bioimaging.
Propiedades
Número CAS |
65201-94-7 |
|---|---|
Fórmula molecular |
C19H25ClN2 |
Peso molecular |
316.9 g/mol |
Nombre IUPAC |
[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25N2.ClH/c1-20(2)18-12-8-16(9-13-18)6-7-17-10-14-19(15-11-17)21(3,4)5;/h6-15H,1-5H3;1H/q+1;/p-1/b7-6+; |
Clave InChI |
UOJUBCDCPVCHKQ-UHDJGPCESA-M |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


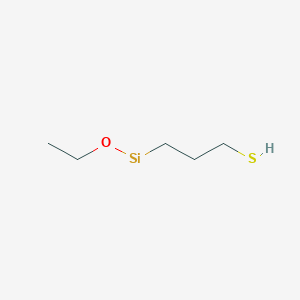
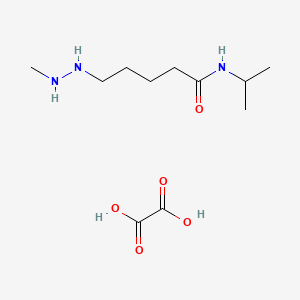
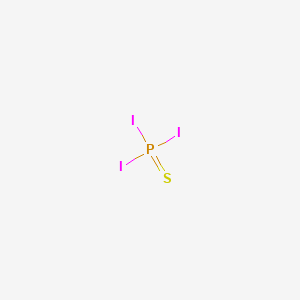
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
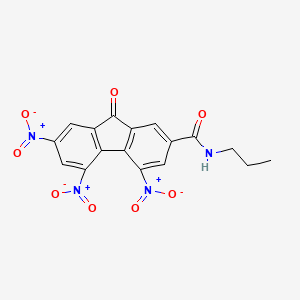
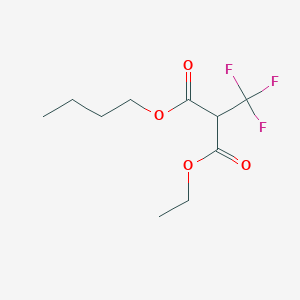
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
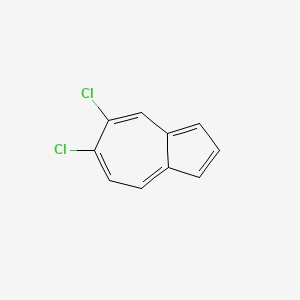
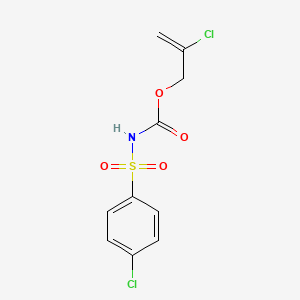
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
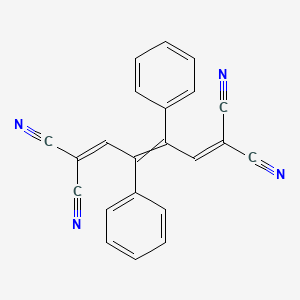
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

